molecular formula C19H24N4O3S B2358528 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 2320504-98-9

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Cat. No.: B2358528
CAS No.: 2320504-98-9
M. Wt: 388.49
InChI Key: LIWXEPVGNKPKHE-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
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Biological Activity

The compound 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a synthetic organic molecule characterized by its unique bicyclic structure and functional groups that suggest potential biological activity. This article explores its biological properties, mechanism of action, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound features a bicyclic azabicyclo[3.2.1]octane core integrated with a triazole ring and a methylsulfonyl phenyl group. The molecular formula is C16H19N5O2SC_{16}H_{19}N_5O_2S, with a molecular weight of approximately 351.42 g/mol. Its structural complexity allows for diverse interactions within biological systems.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The triazole moiety is known for its role in modulating biological activities through enzyme inhibition or receptor modulation, particularly in the context of pharmacological applications .

Pharmacological Properties

Studies have shown that compounds with similar structures exhibit a range of pharmacological effects:

  • Antimicrobial Activity : The triazole ring is often associated with antifungal properties, making this compound a candidate for further investigation in antifungal therapies .
  • CNS Activity : The azabicyclo structure is reminiscent of tropane alkaloids, which are known to affect the central nervous system (CNS). This suggests potential applications in treating neurological disorders .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be relevant for conditions such as arthritis or other inflammatory diseases .

Study 1: Antifungal Activity

In a controlled study examining the antifungal activity of various triazole derivatives, it was found that compounds similar to the one exhibited significant inhibition against Candida species. The mechanism was linked to the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity .

Study 2: CNS Modulation

A recent investigation into the CNS effects of azabicyclo compounds revealed that certain derivatives could enhance neurotransmitter release at cholinergic synapses. This suggests that our compound may also influence cholinergic signaling pathways, potentially offering therapeutic benefits in neurodegenerative diseases .

Data Tables

PropertyValue
Molecular FormulaC16H19N5O2SC_{16}H_{19}N_5O_2S
Molecular Weight351.42 g/mol
Key Functional GroupsTriazole, Methylsulfonyl
Biological TargetsEnzymes, Receptors
Biological ActivityObservations
AntifungalSignificant inhibition against Candida spp.
CNS EffectsPotential modulation of cholinergic pathways
Anti-inflammatoryEfficacy in reducing inflammation in vitro

Scientific Research Applications

Medicinal Chemistry

Therapeutic Applications
This compound is primarily investigated for its potential therapeutic effects. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic processes, particularly those related to hormonal regulation. For instance, it has been noted for its inhibitory action on the enzyme Aldo-keto reductase family 1 member C3 (AKR1C3) , which plays a crucial role in steroid metabolism. This inhibition could have implications for treating conditions such as endometriosis and polycystic ovary syndrome .

Mechanism of Action
The mechanism of action involves the compound's ability to bind to specific molecular targets within the body, altering their activity and potentially leading to therapeutic effects. The triazole ring enhances its interaction with biological systems, allowing for diverse applications in drug design .

Industrial Applications

Material Science
Beyond medicinal uses, this compound has potential applications in material science. Its unique structure can be utilized in the development of new materials such as polymers or catalysts that require specific chemical properties for industrial processes .

Biochemical Assays
In biochemical research, it serves as a probe for studying biological processes. Its ability to interact with proteins makes it useful in assays aimed at understanding enzyme functions and cellular mechanisms .

Case Studies

Research studies have documented the efficacy of this compound in various preclinical models:

  • Endometriosis Treatment: A study demonstrated that derivatives of this compound effectively reduced lesion size in animal models of endometriosis by inhibiting AKR1C3 activity .
  • Hormonal Regulation: Another investigation highlighted its role in modulating steroid hormone levels in vitro, suggesting potential applications in treating hormonal disorders .

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-27(25,26)18-7-2-14(3-8-18)4-9-19(24)23-15-5-6-16(23)11-17(10-15)22-13-20-12-21-22/h2-3,7-8,12-13,15-17H,4-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWXEPVGNKPKHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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